molecular formula C8H9BrO2 B8681926 [2-Bromo-5-(hydroxymethyl)phenyl]methanol

[2-Bromo-5-(hydroxymethyl)phenyl]methanol

Cat. No. B8681926
M. Wt: 217.06 g/mol
InChI Key: GKQKZOXHFYBGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Bromo-5-(hydroxymethyl)phenyl]methanol is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Bromo-5-(hydroxymethyl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Bromo-5-(hydroxymethyl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-Bromo-5-(hydroxymethyl)phenyl]methanol

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

[4-bromo-3-(hydroxymethyl)phenyl]methanol

InChI

InChI=1S/C8H9BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5H2

InChI Key

GKQKZOXHFYBGBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)CO)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An about 93:7 mixture (36.7 g) of 2,4-bis(acetoxymethyl)-bromobenzene and 2,6-bis(acetoxymethyl)bromobenzene was dissolved in methanol (183 ml) and cooled to 10° C. To this solution was added dropwise 10% aqueous sodium hydroxide solution (133 g). The reaction mixture was stirred at room temperature for 1 hr, and the solvent (about 200 ml) was evaporated. The residue was neutralized with dilute hydrochloric acid (about 200 ml). To the neutralized solution was added toluene (150 ml) and the mixture was stirred at 80-85° C. for 1 hr and cooled. The resulting crystals were collected by filtration and dried under reduced pressure to give an about 93:7 mixture (22.2 g, 83.7%) of 2,4-bis(hydroxymethyl)bromobenzene and 2,6-bis(hydroxymethyl)-bromobenzene as almost white crystals. 2,4-bis(Hydroxymethyl)-bromobenzene was isolated by preparative HPLC and used in the measurement.
Name
2,4-bis(acetoxymethyl)-bromobenzene
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
2,6-bis(acetoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An about 93:7 mixture (36.7 g) of 2,4-bis(acetoxymethyl)-bromobenzene and 2,6-bis(acetoxymethyl)bromobenzene was dissolved in methanol (183 ml) and cooled to 10° C. To this solution was added dropwise 10% aqueous sodium hydroxide solution (133 g). The reaction mixture was stirred at room temperature for 1 hr, and the solvent (about 200 ml) was evanorated The residue was neutralized with dilute hydrochloric acid (about 200 ml). To the neutralized solution was added toluene (150 ml) and the mixture was stirred at 80-85° C. for 1 hr and cooled. The resulting crystals were collected by filtration and dried under reduced pressure to give an about 93:7 mixture (22.2 g, 83.7%) of 2,4-bis(hydroxymethyl)bromobenzene and 2,6-bis(hydroxymethyl)-bromobenzene as almost white crystals. 2,4-bis(Hydroxymethyl)-bromobenzene was isolated by preparative HPLC and used in the measurement.
Name
2,4-bis(acetoxymethyl)-bromobenzene
Quantity
36.7 g
Type
reactant
Reaction Step One
Name
2,6-bis(acetoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
183 mL
Type
solvent
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

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